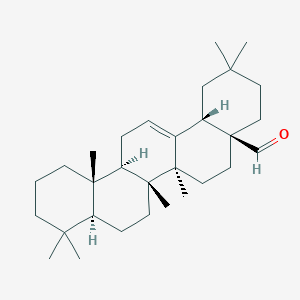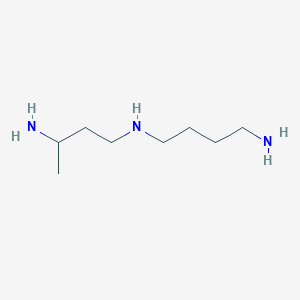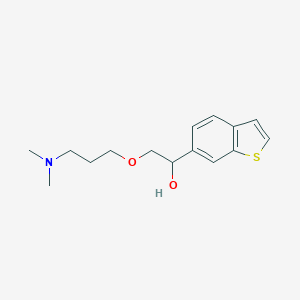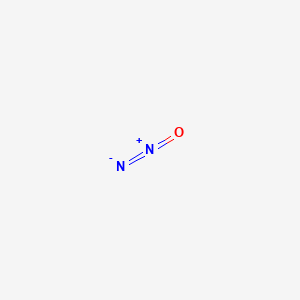![molecular formula C20H24N4O5S B160029 Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate CAS No. 133397-81-6](/img/structure/B160029.png)
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, also known as MGPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor invasion and angiogenesis. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and insulin sensitivity.
生化和生理效应
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve cognitive function and reduce oxidative stress, which is believed to contribute to disease progression. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in diabetes management.
实验室实验的优点和局限性
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit various enzymes and signaling pathways involved in disease progression. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, including its potential use in combination with other drugs for enhanced therapeutic effects, its use in drug delivery systems for targeted therapy, and its potential use in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
合成方法
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate can be synthesized through a multi-step process involving the reaction of glycine with 4-methylbenzenesulfonyl chloride, followed by the addition of D-phenylalanine and the reduction of the resulting intermediate with sodium borohydride. This process yields Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate in high purity and yield.
科学研究应用
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking angiogenesis. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve cognitive function and reduce oxidative stress. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve glucose tolerance and insulin sensitivity.
属性
CAS 编号 |
133397-81-6 |
|---|---|
产品名称 |
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate |
分子式 |
C20H24N4O5S |
分子量 |
432.5 g/mol |
IUPAC 名称 |
methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C20H24N4O5S/c1-13-6-8-16(9-7-13)30(27,28)23-12-18(25)24-17(20(26)29-2)11-14-4-3-5-15(10-14)19(21)22/h3-10,17,23H,11-12H2,1-2H3,(H3,21,22)(H,24,25)/t17-/m0/s1 |
InChI 键 |
YAEIKQDHLCFGAA-KRWDZBQOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
其他 CAS 编号 |
133397-81-6 |
同义词 |
N(alpha)-tosylglycyl-3-amidinophenylalanine methyl ester N-TAPAM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



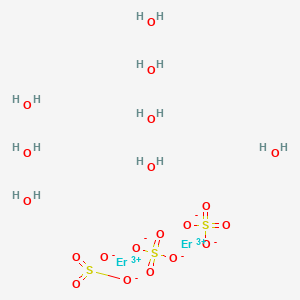
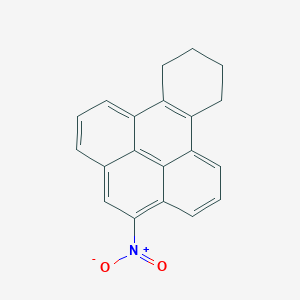
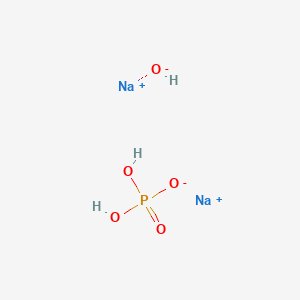
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
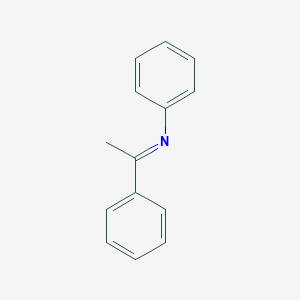
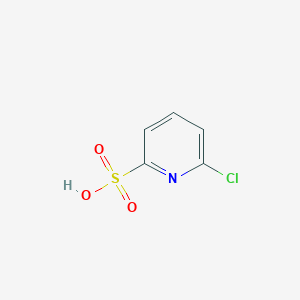
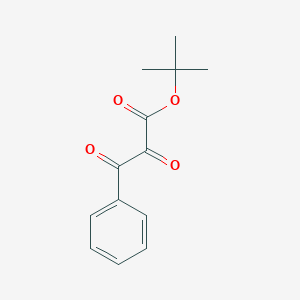
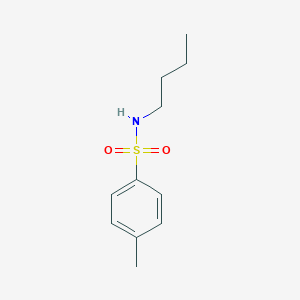
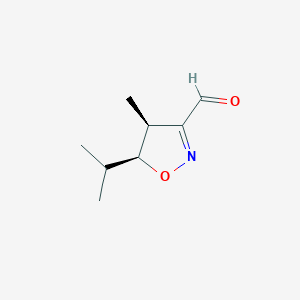
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
